molecular formula C12H16N2O2S B2581471 1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide CAS No. 1396758-48-7

1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2581471
CAS No.: 1396758-48-7
M. Wt: 252.33
InChI Key: GXXGEKJISAVNEH-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural properties and potential applications in medicinal chemistry. The presence of the thiophene ring in this compound adds to its chemical diversity and potential biological activities.

Preparation Methods

The synthesis of 1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-acetylazetidine-3-carboxylic acid with 2-(thiophen-2-yl)ethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted azetidine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new therapeutic agents targeting various diseases.

    Biological Studies: The compound can be used in biological assays to study its effects on different biological pathways and molecular targets.

    Material Science: The presence of the thiophene ring makes it a potential candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The exact mechanism of action of 1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is not well-documented. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the thiophene ring and the azetidine moiety may contribute to its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-acetyl-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide can be compared with other azetidine derivatives and thiophene-containing compounds. Similar compounds include:

    1-acetylazetidine-3-carboxamide: Lacks the thiophene ring, which may result in different biological activities and properties.

    2-(thiophen-2-yl)ethylamine: Contains the thiophene ring but lacks the azetidine moiety, leading to different chemical and biological properties.

    Thiophene derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid have similar structural features but different functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

1-acetyl-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-9(15)14-7-10(8-14)12(16)13-5-4-11-3-2-6-17-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXGEKJISAVNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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